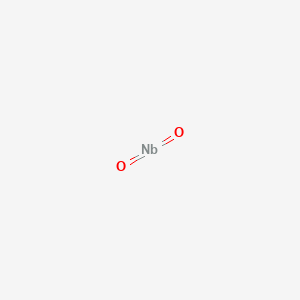

氧化铌(IV)

描述

科学研究应用

Niobium(IV) oxide has a wide range of applications in scientific research:

作用机制

Target of Action

Niobium(IV) oxide primarily targets electrochemical applications . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, it has potential as a catalyst material for the production of fuels and chemicals from biomass sources .

Mode of Action

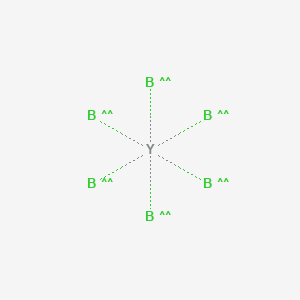

The mode of action of Niobium(IV) oxide involves the formation and growth of niobium oxide nanoparticles . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble .

Biochemical Pathways

The biochemical pathway of Niobium(IV) oxide involves the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure . This structure usually only forms at high temperature in the bulk phase . Upon further growth, structural defects appear, and the presence of shear-planes in the structure appears highly dependent on nanoparticle size .

Result of Action

The result of Niobium(IV) oxide’s action is the formation of nanoparticles with a specific structure . These nanoparticles have versatile electrochemical properties, making them suitable for various applications such as high-power batteries and catalyst materials .

Action Environment

The action of Niobium(IV) oxide is influenced by environmental factors such as temperature . The formation of the Wadsley–Roth type H-Nb 2 O 5 structure, for instance, usually only occurs at high temperatures . Furthermore, the presence of shear-planes in the structure appears highly dependent on nanoparticle size .

准备方法

Synthetic Routes and Reaction Conditions: Niobium(IV) oxide can be synthesized through several methods:

Reduction of Niobium Pentoxide: One common method involves reducing niobium pentoxide (Nb₂O₅) with hydrogen gas at temperatures ranging from 800 to 1350°C.

Reaction with Niobium Powder: Another method involves reacting niobium pentoxide with niobium powder at approximately 1100°C.

Industrial Production Methods: In industrial settings, niobium dioxide is often produced as an intermediate in the production of niobium metal. This process involves the hydrogen reduction of niobium pentoxide to form niobium dioxide, which is then reacted with magnesium vapor to produce niobium metal .

化学反应分析

Types of Reactions: Niobium(IV) oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrogen Gas: Used in the reduction of niobium pentoxide to niobium dioxide.

Magnesium Vapor: Used in the reduction of niobium dioxide to niobium metal.

Major Products Formed:

Niobium Metal: Produced from the reduction of niobium dioxide with magnesium vapor.

Niobium Pentoxide: Formed from the oxidation of niobium dioxide.

相似化合物的比较

Niobium(IV) oxide can be compared with other niobium oxides, such as:

Niobium Monoxide (NbO): A metallic conductor with different electrical properties compared to the semiconducting niobium dioxide.

Niobium Pentoxide (Nb₂O₅): An insulating oxide with a higher oxidation state and different applications.

Uniqueness: Niobium(IV) oxide’s unique properties, such as its high melting point and powerful reducing capabilities, distinguish it from other niobium oxides. Its ability to transition between different oxidation states makes it particularly valuable in catalytic and industrial applications .

属性

IUPAC Name |

dioxoniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nb.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLAMWCKUFHSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893180 | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.905 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Niobium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-59-2 | |

| Record name | Niobium oxide (NbO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium oxide (NbO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium oxide (NbO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。